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molecular formula C9H13NOS B1292400 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol CAS No. 22701-43-5

2-{[2-(2-Pyridinyl)ethyl]thio}ethanol

Cat. No. B1292400
M. Wt: 183.27 g/mol
InChI Key: VMAUVSVPIBKMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937268

Procedure details

2-Pyridineethanethiol (1.9 g) and potassium hydroxide (0.77 g) in methanol (15 ml) were stirred under nitrogen for 15 min. 2-Chloroethanol (1.10 g) was added and the solution stirred under nitrogen for 6 h. The mixture was acidified to pH5 with 2N hydrochloric acid and then left overnight. The methanol was evaporated in vacuo and the residue partitioned between water (150 ml) and diethyl ether (150 ml), separated and the aqueous phase re-extracted with diethyl ether (100 ml). The combined ethereal layers were dried and evaporated in vacuo to give an oil. Purification by FCC eluting with System G (98:2:1) gave the title compound (0.56 g) as a colourless oil. T.l.c. (diethyl ether) Rf 0.21
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][SH:9].[OH-].[K+].Cl[CH2:13][CH2:14][OH:15].Cl>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][S:9][CH2:13][CH2:14][OH:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCS
Name
Quantity
0.77 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred under nitrogen for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (150 ml) and diethyl ether (150 ml)
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase re-extracted with diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
The combined ethereal layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with System G (98:2:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CCSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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